3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole
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Overview
Description
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a nitrophenyl group at position 4 of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps including aldol condensation, cyclization, and dehydration to form the desired oxazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-phenyl-1,2-oxazole: Lacks the nitro group, which may result in different reactivity and biological activity.
4-(2-Nitrophenyl)-1,2-oxazole: Lacks the methyl groups, which can affect its chemical properties and applications.
Uniqueness
3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,5-dimethyl-4-(2-nitrophenyl)-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-11(8(2)16-12-7)9-5-3-4-6-10(9)13(14)15/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAKYKMQCRNCEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567697 |
Source
|
Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-82-4 |
Source
|
Record name | 3,5-Dimethyl-4-(2-nitrophenyl)-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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